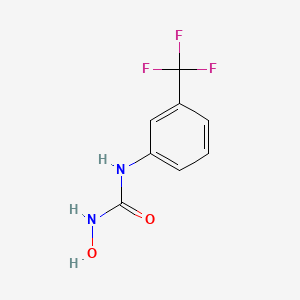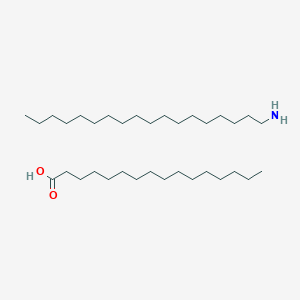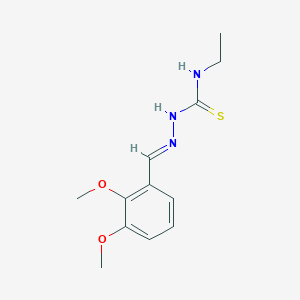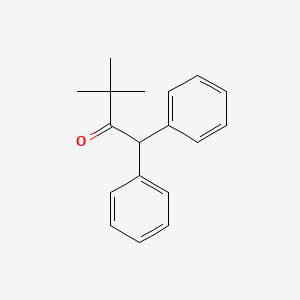
1-Hydroxy-3-(3-trifluoromethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-3-(3-trifluoromethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One practical method is the reaction of 3-trifluoromethylaniline with potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is efficient and scalable, making it suitable for industrial production.
Chemical Reactions Analysis
1-Hydroxy-3-(3-trifluoromethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-3-(3-trifluoromethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals and materials with specific desired properties
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-(3-trifluoromethylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .
Comparison with Similar Compounds
1-Hydroxy-3-(3-trifluoromethylphenyl)urea can be compared with similar compounds such as:
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
Hydroxycarbamide (Hydroxyurea): While hydroxycarbamide is used in medical applications, this compound offers unique advantages due to its trifluoromethyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability, lipophilicity, and metabolic resistance, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
110923-13-2 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1-hydroxy-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-6(4-5)12-7(14)13-15/h1-4,15H,(H2,12,13,14) |
InChI Key |
RHKPLZXQOSKYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)



![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)





![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)



